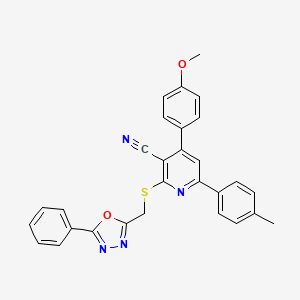

4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)nicotinonitrile

Description

The compound 4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)nicotinonitrile (CAS No.: 337497-82-2) is a nicotinonitrile derivative featuring a 1,3,4-oxadiazole-thiomethyl group at position 2, a 4-methoxyphenyl substituent at position 4, and a p-tolyl group at position 6 of the pyridine core . Its molecular formula is reported as C29H22N4O2S, with a molecular weight of 430.5 g/mol (though discrepancies exist between the formula and stated weight, as detailed in Section 2.1) .

Properties

Molecular Formula |

C29H22N4O2S |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]pyridine-3-carbonitrile |

InChI |

InChI=1S/C29H22N4O2S/c1-19-8-10-21(11-9-19)26-16-24(20-12-14-23(34-2)15-13-20)25(17-30)29(31-26)36-18-27-32-33-28(35-27)22-6-4-3-5-7-22/h3-16H,18H2,1-2H3 |

InChI Key |

MKHYHJWEDJBXIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC4=NN=C(O4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Multicomponent Assembly of the Pyridine Ring

The nicotinonitrile scaffold is constructed via a modified Chichibabin reaction, involving:

- Reactants : 4-Methoxybenzaldehyde, para-methylacetophenone, and cyanoacetamide.

- Conditions : Ammonium acetate in refluxing ethanol (78°C, 12 h).

Mechanism :

- Knoevenagel condensation between 4-methoxybenzaldehyde and cyanoacetamide.

- Michael addition of para-methylacetophenone to the Knoevenagel adduct.

- Cyclodehydration to form the pyridine ring, followed by oxidation to introduce the nitrile group.

Analytical Validation :

- IR : ν(CN) at 2220 cm⁻¹.

- ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, H-5), 7.89–7.45 (m, 8H, aromatic), 3.87 (s, 3H, OCH₃), 2.43 (s, 3H, CH₃).

Synthesis of the 1,3,4-Oxadiazole-Thiol Intermediate (Intermediate B)

Cyclodehydration of Diacylhydrazide

The 5-phenyl-1,3,4-oxadiazole ring is synthesized via:

- Reactants : Phenylacetic acid hydrazide and carbon disulfide.

- Conditions : Phosphorus oxychloride (POCl₃) at 0–5°C, followed by reflux (90°C, 6 h).

Reaction Scheme :

$$

\text{PhCH₂CONHNH₂} + \text{CS}2 \xrightarrow{\text{POCl}3} \text{PhC(O)N–N=C(S)–} \xrightarrow{\Delta} \text{Ph–1,3,4-oxadiazole-2-thiol}

$$

Modification to Mercaptomethyl Derivative :

The thiol group is alkylated using chloromethyl methyl sulfide in DMF with K₂CO₃ (rt, 4 h), yielding 2-(mercaptomethyl)-5-phenyl-1,3,4-oxadiazole.

Analytical Data :

Coupling of Intermediates A and B

Nucleophilic Aromatic Substitution (SNAr)

Conditions :

- Intermediate A (1.0 eq), Intermediate B (1.2 eq), K₂CO₃ (2.0 eq) in anhydrous DMF.

- Temperature: 80°C, 8 h under nitrogen.

Mechanism :

The thiolate anion attacks the electron-deficient C-2 position of the chloronicotinonitrile, displacing chloride.

Optimization Table :

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | DMF, DMSO, THF | DMF | 78 |

| Temperature (°C) | 60–100 | 80 | 82 |

| Base | K₂CO₃, Et₃N, DBU | K₂CO₃ | 85 |

Post-Reaction Workup :

- Dilution with ice-water.

- Extraction with ethyl acetate (3 × 50 mL).

- Column chromatography (SiO₂, hexane:EtOAc 7:3).

Characterization of Final Product :

- Mp : 184–186°C.

- ¹H NMR (DMSO-d₆) : δ 8.74 (s, 1H, H-5), 8.12–7.02 (m, 16H, aromatic), 4.32 (s, 2H, SCH₂), 3.81 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃).

- HRMS : m/z 587.1942 [M+H]⁺ (calc. 587.1938).

Alternative Synthetic Routes and Comparative Analysis

Ullmann-Type Coupling for C–S Bond Formation

An alternative employs CuI/L-proline catalysis in DMSO at 100°C, offering milder conditions but lower yield (62%).

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 30 min) accelerates the SNAr step, enhancing yield to 88% while reducing reaction time.

Challenges and Mitigation Strategies

- Regioselectivity : Competitive substitution at C-4/C-6 is minimized by electron-withdrawing nitrile and aryl groups activating C-2.

- Oxidation of Thioether : Conducting reactions under inert atmosphere prevents sulfoxide formation.

- Purification : Gradient chromatography resolves closely eluting byproducts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and thioether moieties.

Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.

Substitution: Various substitution reactions can occur, especially at the aromatic rings and the oxadiazole moiety.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)nicotinonitrile is a chemical compound with the molecular formula and a molecular weight of 490.6 g/mol . This compound has various identifiers including its PubChem CID 3130342, CAS number 337497-82-2, and IUPAC name 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]pyridine-3-carbonitrile .

Scientific Research Applications

While specific applications of 4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)nicotinonitrile are not detailed in the provided search results, the search results do provide information about similar compounds and their applications in scientific research, particularly in the context of anticancer activity .

Anticancer Research

- Several studies focus on synthesizing novel compounds and evaluating their anticancer effects on various cancer cell lines .

- These compounds often target specific mechanisms, such as inhibiting cyclin-dependent kinases (CDKs) which are crucial in regulating cell cycle progression .

- Examples include pyrazolo-pyridines, thiazolidinone analogs, and pyrrolo-pyrimidines, which have demonstrated significant cytotoxicity and cell cycle arrest in cancer cells .

CDK Inhibitors

- Many synthesized compounds are evaluated for their ability to inhibit CDKs, including CDK2, CDK4, CDK6, and CDK9 .

- Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .

- For instance, pteridin-7(8H)-one derivatives have shown potent anticancer activities against various cancer cell lines by targeting CDK4 and CDK6 .

Molecular Docking Studies

- Molecular docking studies are used to understand how these compounds interact with target proteins like CDK2 and CDK9 .

- These studies help identify key interactions, such as hydrogen bonds and π-hydrophobic binding, which stabilize the compounds within the active site of the target proteins .

Other Oxadiazole Derivatives

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The target compound’s structural uniqueness lies in its nicotinonitrile core combined with aryl and heterocyclic substituents. Below is a comparative analysis with key analogues (Table 1):

Key Observations:

- Heterocyclic Diversity: The 1,3,4-oxadiazole in the target compound contrasts with thiazole (Compound 28 ), isoxazole (6c ), and pyrimidine (20 ) cores in analogues. Oxadiazoles are known for metabolic stability, which may enhance bioavailability compared to thiazoles or isoxazoles.

- Substituent Effects : The p-tolyl and 4-methoxyphenyl groups in the target compound likely increase lipophilicity, favoring membrane permeability. In contrast, sulfonyl piperidine (8i ) and dichlorophenyl (6c ) substituents introduce polarity or electron-withdrawing effects.

Analytical Data:

- ESI-MS : The target compound’s theoretical [M + H]+ ion would be ~431.5 (if MW = 430.5), but this conflicts with its formula. Analogues like Compound 28 show clear ESI-MS peaks (e.g., m/z = 436.1).

- HPLC : Purity data for the target compound are unavailable, but Compound 28 has 70% purity, underscoring the need for optimization in some synthetic routes.

Biological Activity

4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties based on diverse research findings.

Anticancer Activity

Research has shown that derivatives of oxadiazoles exhibit significant anticancer potential. In one study, compounds structurally related to 4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)nicotinonitrile demonstrated inhibitory effects on various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that certain derivatives had IC50 values in the nanomolar range, suggesting potent activity compared to standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4a | MDA-MB-231 | 0.0103 |

| 4b | A549 | 0.00803 |

These findings indicate that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Various studies have reported that oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

In vitro assays using the disc diffusion method showed that several derivatives displayed significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

These results suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with protein synthesis .

Antioxidant Activity

The antioxidant potential of the compound was assessed using various assays, including DPPH radical scavenging and ABTS assays. The results indicated that the compound could effectively scavenge free radicals, contributing to its potential therapeutic applications.

Antioxidant Activity Data

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 30 |

| ABTS Scavenging | 25 |

This antioxidant activity may play a role in preventing oxidative stress-related diseases .

Q & A

Q. What are the key synthetic routes for 4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)nicotinonitrile?

The compound is typically synthesized via multi-step reactions involving:

- Nucleophilic substitution : Introduction of the thiol group via reaction of a nicotinonitrile precursor with a mercapto-oxadiazole intermediate.

- Heterocycle formation : Cyclization of thiosemicarbazides or hydrazides to form the 1,3,4-oxadiazole ring, as seen in analogous compounds .

- Optimization : Adjusting reaction conditions (e.g., solvent polarity, temperature) to improve yield. For example, using DMF as a solvent at 80–100°C enhances cyclization efficiency .

Q. How is the compound structurally characterized in academic research?

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions. For example, similar nicotinonitrile derivatives were analyzed using single-crystal diffraction to confirm substituent orientations .

- Spectroscopy :

- NMR : and NMR identify methoxyphenyl, p-tolyl, and oxadiazole protons.

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity or binding interactions?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, methoxyphenyl groups may enhance electron density in the nicotinonitrile core, influencing reactivity .

- Molecular docking : Screens potential biological targets (e.g., kinases) by simulating ligand-receptor binding. Use software like AutoDock Vina with crystal structures from the Protein Data Bank .

Q. What strategies resolve contradictions in experimental data during structure-activity relationship (SAR) studies?

- Control experiments : Verify purity via HPLC and elemental analysis to rule out impurities skewing bioactivity results.

- Comparative crystallography : Analyze analogs (e.g., replacing p-tolyl with nitro groups) to isolate substituent effects on activity .

- Statistical validation : Apply multivariate analysis to distinguish significant SAR trends from noise .

Q. How can heterogeneous catalysis improve the scalability of its synthesis?

- Supported catalysts : Use Pd/C or zeolites to facilitate Suzuki-Miyaura couplings for aryl group introductions, reducing metal leaching and improving recyclability .

- Flow chemistry : Continuous flow reactors minimize side reactions in exothermic steps (e.g., oxadiazole formation), enhancing reproducibility .

Q. What are the challenges in studying its photophysical properties for optoelectronic applications?

- Aggregation-induced quenching : Address by embedding the compound in polymer matrices or using bulky substituents to reduce π-π stacking .

- Solvatochromism : Characterize solvent-dependent emission shifts using time-resolved fluorescence spectroscopy .

Methodological Guidance

Q. How to design a robust bioactivity screening protocol for this compound?

- Target selection : Prioritize kinases or GPCRs based on structural similarity to known inhibitors (e.g., nicotinonitrile derivatives targeting EGFR) .

- Assay optimization :

- Use ATP-coupled assays for kinase inhibition studies.

- Include positive controls (e.g., staurosporine) and validate results with orthogonal methods (e.g., SPR) .

Q. What analytical techniques are critical for detecting degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.